molecular formula C19H28FN3O3S B2589756 2-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897613-41-1

2-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No. B2589756
CAS RN: 897613-41-1
M. Wt: 397.51
InChI Key: JJZNPDWHEYCFCF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C19H28FN3O3S, and its molecular weight is 397.51. The structure of this compound likely includes a cyclopentyl group, a fluorophenyl group, a piperazine ring, and a sulfonyl group.

Scientific Research Applications

Equilibrative Nucleoside Transporters (ENTs) Inhibition

CSPS: is a novel inhibitor of ENTs , which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. Specifically, it is more selective for ENT2 than for ENT1 . Our previous study demonstrated that CSPS inhibits both ENT1 and ENT2, making it a promising candidate for modulating nucleoside transport .

Mechanism::
  • Compound 3c, an analogue of CSPS, was identified as the most potent inhibitor. It reduced the maximum velocity (Vmax) of uridine uptake in both ENT1 and ENT2 without affecting the Michaelis constant (Km).

Anticancer Applications

While not directly related to ENT inhibition, the synthesis of novel derivatives has explored potential anticancer applications. For instance, pyrazolopyrimidin-4-one derivatives, structurally distinct from CSPS, have shown potent antitumor activity against tumor cell lines.

properties

IUPAC Name

2-cyclopentyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O3S/c20-17-7-3-4-8-18(17)22-10-12-23(13-11-22)27(25,26)14-9-21-19(24)15-16-5-1-2-6-16/h3-4,7-8,16H,1-2,5-6,9-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZNPDWHEYCFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

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